molecular formula C13H9ClF3N3O B2471931 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime CAS No. 338978-40-8

1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime

Cat. No.: B2471931
CAS No.: 338978-40-8
M. Wt: 315.68
InChI Key: NMTRPPFMYZQPOH-DNTJNYDQSA-N
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Description

1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime typically involves the reaction of 1-(2-pyridinyl)-1-ethanone with 3-chloro-5-(trifluoromethyl)-2-pyridinylhydroxylamine. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions to facilitate the formation of the oxime linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-pyridinyl)-1-ethanone O-[3-chloro-2-pyridinyl]oxime: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    1-(2-pyridinyl)-1-ethanone O-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]oxime: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.

Uniqueness

1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for various applications in research and industry.

Properties

IUPAC Name

(E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-pyridin-2-ylethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c1-8(11-4-2-3-5-18-11)20-21-12-10(14)6-9(7-19-12)13(15,16)17/h2-7H,1H3/b20-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTRPPFMYZQPOH-DNTJNYDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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